
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is an organic compound with a unique structure that includes a cyano group, a dimethyl group, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid involves its reactivity with various reagents. The cyano group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
相似化合物的比较
Similar Compounds
- 2-Cyanoethyl N,N,N,N-tetraisopropylphosphorodiamidite
- Ethyl 2-cyanoacrylate
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is unique due to its combination of a cyano group, a dimethyl group, and an alkyne. This combination provides a distinct reactivity profile that can be exploited in various synthetic applications, making it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
646501-31-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(2-cyanoethyl)-3,3-dimethylpent-4-ynoic acid |
InChI |
InChI=1S/C10H13NO2/c1-4-10(2,3)8(9(12)13)6-5-7-11/h1,8H,5-6H2,2-3H3,(H,12,13) |
InChI 键 |
FZVGIFHQDIIVDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C(CCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
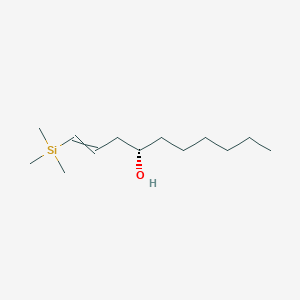
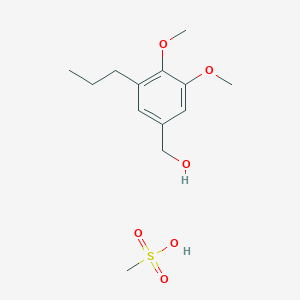
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
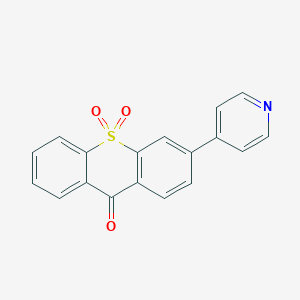
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)
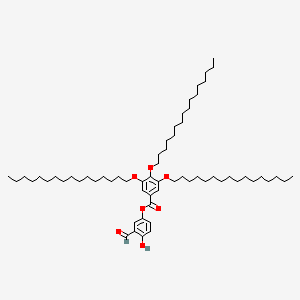

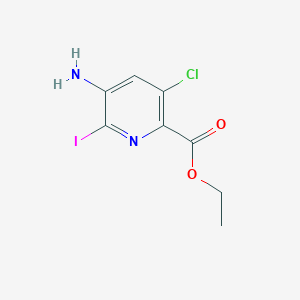
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
